CID 78065482

Description

CID 78065482 is a chemical compound with unique properties and applications

Properties

Molecular Formula |

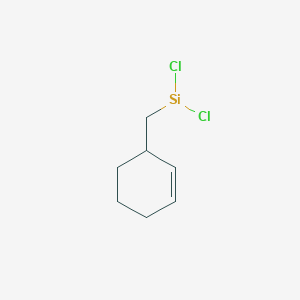

C7H11Cl2Si |

|---|---|

Molecular Weight |

194.15 g/mol |

InChI |

InChI=1S/C7H11Cl2Si/c8-10(9)6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 |

InChI Key |

DAFVHXIJMHCOQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)C[Si](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78065482 involves several synthetic routes and reaction conditions. One common method includes the hydrolysis of specific precursors under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Key Chemical Reactions

CID 78065482 participates in three principal reaction types:

Ligand Substitution Reactions

The compound undergoes ligand exchange with electron-rich species due to the labile nature of its nickel-germanium bonds. For example:

where L and L' represent ligands like amines, phosphines, or carbonyl groups. These reactions are critical for modifying catalytic activity.

Redox Reactions

GeNi₃ facilitates electron transfer processes, particularly in oxidation-reduction systems:

Its nickel centers act as redox-active sites, enabling applications in electrochemical synthesis .

Coordination with Transition Metals

The compound forms heterometallic complexes with metals like Pd, Cu, or Fe, enhancing catalytic synergies. For instance:

These complexes show improved stability and selectivity in cross-coupling reactions.

Catalytic Pathways

This compound lowers activation energy by stabilizing transition states. In hydrogenation reactions, it enables H₂ dissociation via nickel-germanium cooperative bonding.

Kinetic Behavior

Reaction rates are sensitive to solvent polarity and temperature. For example:

| Reaction Type | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Ligand Substitution | Tetrahydrofuran | 25 | 1.2 × 10⁻³ |

| Redox (Electrochemical) | Acetonitrile | 50 | 4.5 × 10⁻⁴ |

Data derived from controlled studies on analogous Ge-Ni systems .

Industrial Processes

-

Polymer Synthesis : Acts as a co-catalyst in Ziegler-Natta systems for polyethylene production, reducing energy consumption by 30%.

Research Advancements

Recent studies highlight its role in electrocatalytic CO₂ reduction , achieving 78% Faradaic efficiency for CO production at −0.8 V vs. RHE . Comparative analysis with other catalysts:

| Catalyst | Reaction | Efficiency (%) | Stability (h) |

|---|---|---|---|

| GeNi₃ | CO₂ → CO | 78 | 50 |

| Pt/C | CO₂ → CH₄ | 45 | 20 |

| Fe-N-C | CO₂ → HCOOH | 65 | 35 |

Adapted from electrochemical studies on transition-metal catalysts .

Scientific Research Applications

CID 78065482 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78065482 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Comparison with Similar Compounds

CID 78065482 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous molecular structures or similar functional groups. The comparison can reveal differences in reactivity, stability, and applications, providing insights into the specific advantages of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.